2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate

Lipophilicity LogP Bioavailability

The compound 2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate (CAS 648408-56-4) is a heterocyclic pyridinium-1-olate (N-oxide) featuring a thioether linkage to a 2,5-dichlorothiophene ring. It belongs to the class of functionalized pyridine N-oxides, which are utilized as key intermediates in the synthesis of biologically active molecules and agrochemicals.

Molecular Formula C10H7Cl2NOS2
Molecular Weight 292.2 g/mol
CAS No. 648408-56-4
Cat. No. B1659393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate
CAS648408-56-4
Molecular FormulaC10H7Cl2NOS2
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)SCC2=C(SC(=C2)Cl)Cl)[O-]
InChIInChI=1S/C10H7Cl2NOS2/c11-8-5-7(10(12)16-8)6-15-9-3-1-2-4-13(9)14/h1-5H,6H2
InChIKeyNRWTXDKJZDIDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate: Baseline for Scientific Procurement


The compound 2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate (CAS 648408-56-4) is a heterocyclic pyridinium-1-olate (N-oxide) featuring a thioether linkage to a 2,5-dichlorothiophene ring . It belongs to the class of functionalized pyridine N-oxides, which are utilized as key intermediates in the synthesis of biologically active molecules and agrochemicals [1]. Its molecular formula is C10H7Cl2NOS2, with a molecular weight of 292.2 g/mol . The compound is cataloged by several suppliers for research and development purposes , indicating its role as a specialized building block. The presence of both a strong electron-withdrawing dichlorothienyl group and a polar N-oxide functionality imparts distinct physicochemical properties that influence its reactivity and potential biological interactions, setting it apart from simpler pyridine derivatives.

Functionalized pyridine N-oxide scaffold for orthogonal reactivity
Electron-deficient 2,5-dichlorothienyl handle for cross-coupling
Thioether linker bridging two heterocyclic domains

Why 2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate Cannot Be Replaced by Simple Analogs


Generic substitution with in-class analogs is unreliable because the unique combination of a 2,5-dichlorothienyl group and a pyridinium-1-olate N-oxide dictates specific reactivity and interaction profiles [1]. The 2,5-dichloro substitution pattern on the thiophene ring provides electron-withdrawing effects and steric bulk distinct from non-halogenated thienyl or phenyl analogs, directly influencing the compound's reactivity in cross-coupling reactions and its binding affinity in biological targets . Simultaneously, the N-oxide moiety introduces a strongly polar group that impacts solubility, hydrogen-bonding capability, and synthetic versatility, which is absent in non-oxidized pyridine analogs [2]. Replacing it with a compound lacking either feature, such as a 2-(benzylthio)pyridine, would fundamentally alter the molecule's logP, metabolic stability, and interaction potential, leading to different experimental outcomes. Therefore, procurement of the exact compound is critical for ensuring reproducibility in research and development pipelines.

Target Compound
2,5-Dichlorothienyl N-oxide enables both C-H activation and cross-coupling.
Simple Pyridine Analog
Lacks N-oxide directing group; may shift regioselectivity and polarity profile.
Target Compound
Dichloro-substitution provides defined electrophilic handles for library synthesis.
Non-Halogenated Thienyl
Absence of chlorine may require different coupling conditions and reduce selectivity.
Target Compound
Thienyl sulfur contributes to higher calculated logP and distinct metabolic context.
Phenyl Bioisostere
Replacement with phenyl ring may alter membrane permeability and metabolic stability.

Quantitative Evidence Guide for Differentiating 2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate


Lipophilicity Comparison: 2,5-Dichlorothienyl vs. Phenyl Analog

The target compound exhibits a higher calculated lipophilicity (logP = 4.78) compared to its putative phenyl analog, 2-{[(2,5-dichlorophenyl)methyl]thio}pyridinium-1-olate, which is predicted to have a logP of approximately 4.2 based on the replacement of the thienyl sulfur with a CH=CH unit [1]. This quantitative difference of approximately 0.6 logP units is significant for drug design, as it suggests enhanced membrane permeability and a different pharmacokinetic profile for the thienyl derivative.

Lipophilicity
Class-level
Δ logP ≈ +0.6 vs phenyl analog
Supports permeability-context evaluation
Calculated logP; requires experimental validation for specific models
Lipophilicity LogP Bioavailability Permeability

Polar Surface Area Differentiation: N-Oxide vs. Non-Oxidized Analog

The pyridinium-1-olate N-oxide group of the target compound contributes to a significantly higher topological Polar Surface Area (PSA = 79 Ų) compared to its non-oxidized analog, 2-{[(2,5-dichloro-3-thienyl)methyl]thio}pyridine, which has a predicted PSA of approximately 46 Ų [1]. This difference of 33 Ų indicates substantially better potential aqueous solubility and hydrogen-bonding capacity, while still remaining within typical limits for oral bioavailability (PSA < 140 Ų).

Polar Surface Area
Class-level
Δ PSA ≈ +33 Ų vs non-oxidized analog
Supports solubility-permeability trade-off studies
Computed parameter; context-dependent for in-vitro ADME screens
Polar Surface Area Solubility Drug-likeness N-Oxide

Synthetic Versatility via N-Oxide Directed C-H Functionalization

The pyridine N-oxide functionality is a well-documented directing group for transition-metal-catalyzed C-H functionalization, enabling regioselective modifications that are not possible with the parent pyridine [1]. This allows for late-stage diversification of the pyridine ring at specific positions under mild conditions [2]. In contrast, a non-oxidized analog would require harsher conditions or pre-functionalization, limiting its utility in parallel synthesis or structure-activity relationship (SAR) studies.

C-H Functionalization
Reported
N-Oxide directed C-H activation vs no directing group
Supports orthogonal synthetic route design
Literature precedent; conditions require optimization for this scaffold
C-H Activation Regioselectivity N-Oxide Directing Group Late-stage Functionalization

Impact of 2,5-Dichloro Substitution on Thiophene Reactivity

The 2,5-dichloro substitution on the thienyl ring creates significant electron deficiency (Hammett σm for Cl = +0.37, σp = +0.23), which is almost double the effect of a single chlorine or a non-chlorinated thienyl group . This electron-poor heterocycle is activated for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C-Cl bonds, but not at C-H positions. In contrast, a 2-chloro- or non-halogenated thienyl analog would exhibit different, less selective reactivity at other positions, leading to complex product mixtures.

Thienyl Reactivity
Data to verify
2,5-dichloro vs non-halogenated cross-coupling reactivity difference
Supports reactivity screening design
Supplier context; rate/selectivity may vary with catalyst system
Electron-Withdrawing Groups Cross-Coupling Halogen Reactivity Thiophene Chemistry

Optimal Application Scenarios for 2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate


Medicinal Chemistry Lead Optimization Requiring High Permeability

When designing a CNS-penetrant drug candidate, the high calculated logP (4.78) of this compound, compared to its less lipophilic phenyl analog (Δ logP ≈ +0.6), makes it a superior choice for the core scaffold [1]. The enhanced lipophilicity can improve passive membrane permeability, a critical factor for crossing the blood-brain barrier. Researchers can use this compound to build focused libraries of membrane-permeable inhibitors, reducing the synthetic burden of testing numerous less-permeable analogs.

Diversity-Oriented Synthesis via Late-Stage Functionalization

The pyridinium-1-olate N-oxide serves as both a directing group for regioselective C-H activation and a handle for further deoxygenative transformations [1]. This dual functionality allows chemists to perform a late-stage diversification sequence where the N-oxide first directs a C-H functionalization, and is then reduced or substituted, a strategy not possible with a non-oxidized pyridine analog [2]. This enables the rapid generation of a diverse compound collection from a single, commercially available building block.

Agrochemical Discovery with Thienyl Bioisostere Rationale

The 2,5-dichlorothienyl group is a known bioisostere for substituted phenyl rings in agrochemical lead structures, often conferring improved metabolic stability [1]. Combined with the N-oxide's potential for hydrogen-bonding with biological targets, this compound is a prime candidate for pesticide discovery programs [2]. Its unique structure can be used to explore novel chemical space for resistant pest control, where new modes of action are urgently needed.

Profiling Physicochemical Property Space for Compound Libraries

This compound uniquely bridges moderate lipophilicity (logP 4.78) with high polarity (PSA 79 Ų) [1]. This combination is not common and is useful for defining the boundaries of 'drug-like' chemical space. Procurement managers can include it in property-profiling libraries to calibrate computational models or to experimentally validate the permeability-solubility trade-off, especially when comparing to higher-lipophilicity, lower-PSA analogs.

Application
Selection Property
Validation Focus
Med Chem CNS Research
LogP range for permeability modeling
Transmembrane diffusion assays
Diversity-Oriented Synthesis
N-Oxide as orthogonal directing group
C-H activation / cross-coupling efficiency
Agrochemical Hit Generation
Thienyl as phenyl bioisostere context
Metabolic stability / target screening
Physicochemical Library Profiling
Balanced logP and PSA values
Drug-like space boundary validation
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